molecular formula C24H35N3O6S2 B2701339 4-methoxy-N-{2-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,3-dimethylbenzene-1-sulfonamide CAS No. 868143-26-4

4-methoxy-N-{2-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,3-dimethylbenzene-1-sulfonamide

Cat. No. B2701339
CAS RN: 868143-26-4
M. Wt: 525.68
InChI Key: QVCBYDCUNYCRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-{2-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,3-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C24H35N3O6S2 and its molecular weight is 525.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. 5-HT7 Receptor Antagonists

Research into piperazine derivatives, including compounds structurally related to the specified chemical, has shown promising activity as 5-HT7 receptor antagonists. These compounds have been evaluated for their potential in treating neurological and psychiatric disorders by modulating serotonin receptors, which play a crucial role in mood regulation and cognitive functions. A notable study demonstrated that certain derivatives exhibited IC50 values ranging from 12-580 nM, indicating their effectiveness in binding to and inhibiting the 5-HT7 receptor (Juhee Yoon et al., 2008).

2. Antimicrobial Activity

Compounds with a sulfonamide moiety, including those related to the given chemical structure, have been synthesized and tested for their antimicrobial properties. These studies revealed that such compounds possess significant in vitro antibacterial and antifungal activities, highlighting their potential as therapeutic agents against various infections. For example, a series of bifunctional sulfonamide-amide derivatives demonstrated considerable activity against bacterial and fungal strains, indicating their utility in developing new antimicrobial agents (B. Abbavaram et al., 2013).

3. Enzyme Inhibition for Disease Treatment

Research on derivatives similar to the specified compound has explored their role as enzyme inhibitors, which can be pivotal in treating diseases like Alzheimer's and diabetes. For instance, compounds have been identified that exhibit promising inhibition of α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. Such inhibitory activities suggest potential applications in managing type 2 diabetes and Alzheimer's disease by regulating enzymes critical to these conditions (M. Abbasi et al., 2018).

properties

IUPAC Name

4-methoxy-N-[2-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O6S2/c1-17-19(3)23(9-7-21(17)32-5)34(28,29)25-11-12-26-13-15-27(16-14-26)35(30,31)24-10-8-22(33-6)18(2)20(24)4/h7-10,25H,11-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCBYDCUNYCRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.